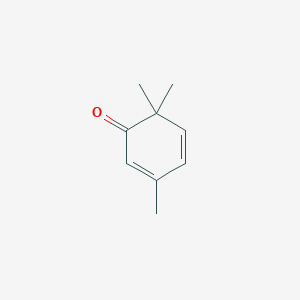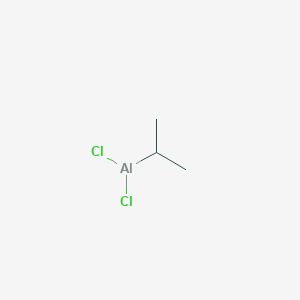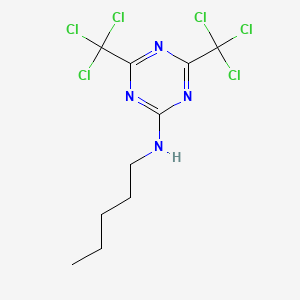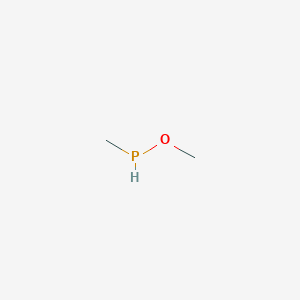
Methyl methylphosphinite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl methylphosphinite is an organophosphorus compound with the chemical formula CH₅O₂P. It is a colorless liquid that is primarily used in organic synthesis and as an intermediate in various chemical reactions. This compound is known for its reactivity and versatility in forming various derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl methylphosphinite can be synthesized through several methods. One common method involves the reaction of methyl iodide with a phosphinite salt. The reaction typically occurs under mild conditions and yields this compound as the primary product.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process often involves the use of catalysts and specific temperature and pressure conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl methylphosphinite undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form methyl methylphosphonate.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halides like methyl iodide and other electrophiles are common reagents.
Major Products
Oxidation: Methyl methylphosphonate.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinites.
Applications De Recherche Scientifique
Methyl methylphosphinite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to form various phosphorus-containing compounds.
Biology: It is studied for its potential use in biochemical pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl methylphosphinite involves its ability to act as a nucleophile in various chemical reactions. It can donate its lone pair of electrons to form bonds with electrophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl methylphosphonate: Similar in structure but with two methyl groups attached to the phosphorus atom.
Methylphosphonic acid: Contains a phosphonic acid group instead of a phosphinite group.
Uniqueness
Methyl methylphosphinite is unique due to its specific reactivity and ability to form a wide range of derivatives. Its versatility in organic synthesis makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
20502-94-7 |
|---|---|
Formule moléculaire |
C2H7OP |
Poids moléculaire |
78.05 g/mol |
Nom IUPAC |
methoxy(methyl)phosphane |
InChI |
InChI=1S/C2H7OP/c1-3-4-2/h4H,1-2H3 |
Clé InChI |
YAWLOYUUBJPJFH-UHFFFAOYSA-N |
SMILES canonique |
COPC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



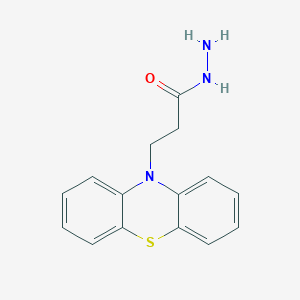
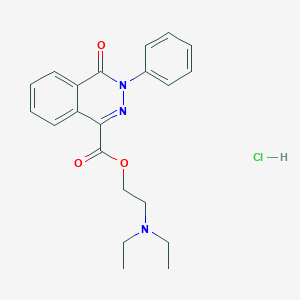
![Benzo[b]thiophene, 6-bromo-2,3,5-trimethyl-](/img/structure/B14701405.png)

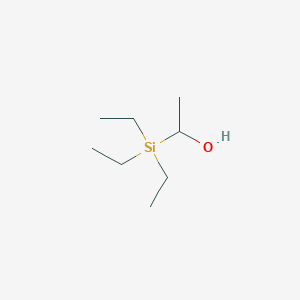

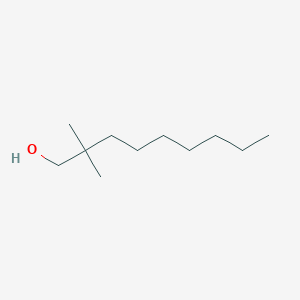
![5-{[(4-Chlorobenzyl)amino]methyl}-2-methylpyrimidin-4-amine](/img/structure/B14701428.png)

